2,3-Dimethoxycinnamic acid
Overview
Description
Determination of Caffeine Using 3,4-Dimethoxycinnamic Acid
A novel method for the determination of caffeine in coffee products utilizes the formation of π-complexes with 3,4-dimethoxycinnamic acid. This approach enhances the chemical stability and resolution of caffeine, theobromine, and theophylline peaks during analysis. The method demonstrates precision and accuracy in accordance with Brazilian norms for coffee products, with a limit of detection suitable for both regular and decaffeinated coffee .
Molecular Interaction and Topochemistry
The study of 3,5-dinitrocinnamic acid reveals an unusual crystal structure influenced by C–H ∙∙∙ O hydrogen bonding. This structure is pivotal in the formation of a 1:1 molecular complex with 2,5-dimethoxycinnamic acid, which exhibits photoreactivity in the solid state, leading to the production of an unsymmetrical cyclobutane dimer .
Structural Analysis of MALDI-TOF-MS Matrices
The molecular and crystal structures of two matrices used in MALDI-TOF-MS, including 3,5-dimethoxy-4-hydroxycinnamic acid (sinapinic acid), have been elucidated. The study highlights the formation of one-dimensional chains through hydrogen bonding and the absence of π-stacking in the layer packing of sinapinic acid, which is structurally related to 2,3-dimethoxycinnamic acid .
Photomechanical Properties of 3,4-Dimethoxycinnamic Acid
A new polymorph of 3,4-dimethoxycinnamic acid has been discovered, exhibiting distinct photochemical and photomechanical properties compared to the previously known form. The solid-state photodimerization of these polymorphs is explained by the degree of molecular movement during the reaction, providing insights into the photomechanical behavior of cinnamic acid derivatives .
Scientific Research Applications
Photomechanical Behavior
2,3-Dimethoxycinnamic acid has been studied for its photomechanical properties. For example, research on 3,4-dimethoxycinnamic acid, a close derivative, revealed different photochemical and photomechanical properties across its polymorphs. These polymorphs demonstrate varying molecular movements during solid-state photodimerization reactions, which are significant in understanding the photochemical behavior of such compounds (Mishra et al., 2015).
Pharmacokinetics and Absorption
Dimethoxycinnamic acid derivatives have been investigated for their absorption characteristics and pharmacokinetic profiles in human plasma following coffee consumption. For instance, a study showed that 3,4-dimethoxycinnamic acid appears in plasma as the free aglycone and is rapidly absorbed, likely through passive diffusion in the upper gastrointestinal tract (Farrell et al., 2012).
Crystal Chemistry and Topochemistry
Research on 3,5-dinitrocinnamic acid and its complex with 2,5-dimethoxycinnamic acid highlights the role of C–H ⋯ O hydrogen bonding in determining crystal structures. This study contributes to understanding the topochemistry in crystalline forms of such compounds, important for material science and crystallography (Desiraju & Sharma, 1991).
Synthesis and Pharmacological Evaluation
The synthesis and pharmacological evaluation of certain dimethoxycinnamic acid derivatives have been conducted. For example, studies on 2'-hydroxychalcones and flavones derived from 3,4-dimethoxycinnamic acid revealed their roles in inhibiting the generation of inflammatory mediators, indicating potential anti-inflammatory applications (Ballesteros et al., 1995).
Standard Molar Enthalpies of Combustion
The standard molar enthalpies of combustion for various trans-dimethoxycinnamic acids, including 2,3-dimethoxycinnamic acid, have been determined. These findings are valuable for understanding the thermodynamic properties of these compounds (Matos et al., 2001).
Inhibition of Protein Aggregation
Dimethoxycinnamic acid derivatives, including 3,4-dimethoxycinnamic acid, have been tested for their ability to inhibit the aggregation of α-synuclein, a protein associated with Parkinson’s disease. This research indicates potential therapeutic applications in neurodegenerative disorders (Barinova et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-7H,1-2H3,(H,12,13)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXPUWGAGVERSJ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxycinnamic acid | |
CAS RN |
7461-60-1, 7345-82-6 | |
Record name | 2',3'-Dimethoxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007461601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7461-60-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2',3'-dimethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-2,3-Dimethoxycinnamic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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